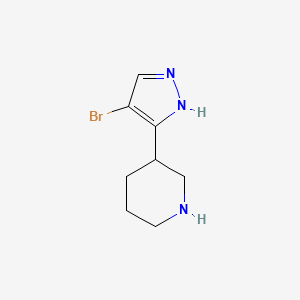

3-(4-Bromo-1H-pyrazol-3-yl)piperidine

Description

3-(4-Bromo-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 4-bromo-substituted pyrazole moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrogen-rich heterocycles and bromine’s electron-withdrawing effects. The compound is of interest in medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators of neurotransmitter receptors . Its bromine substituent enhances electrophilicity, enabling cross-coupling reactions for further functionalization, making it a versatile intermediate in drug discovery pipelines .

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

3-(4-bromo-1H-pyrazol-5-yl)piperidine |

InChI |

InChI=1S/C8H12BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |

InChI Key |

RGITWBUSMWZSCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions are carefully controlled to ensure the selective bromination of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a pyrazole derivative with a new substituent replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Development

Drug Synthesis and Mechanism of Action

3-(4-Bromo-1H-pyrazol-3-yl)piperidine serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. The unique structural properties of this compound allow for the development of drugs that can inhibit specific biological pathways associated with diseases. For instance, derivatives of this compound have been explored for their potential as inhibitors of enzymes like tryptophan 2,3-dioxygenase, which plays a role in tumor microenvironments and immune suppression .

Case Study: Inhibition of Cancer Cell Growth

Research has shown that compounds similar to this compound can effectively inhibit cancer cell growth by targeting pathways involved in cell proliferation and survival. For example, studies on pyrazole derivatives have demonstrated their efficacy against various cancer types by disrupting critical cellular processes .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its ability to enhance the efficacy of crop protection products against pests and diseases is significant. The compound's properties make it suitable for developing novel pesticides that are more effective and environmentally friendly .

Material Science

Advanced Materials Development

The compound is also explored in material science for creating advanced materials, including polymers and coatings. Its chemical interactions can improve the durability and performance of these materials. For instance, research indicates that compounds like this compound can be incorporated into polymer matrices to enhance their mechanical properties .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound is valuable for studying enzyme interactions and biological pathways. This application aids researchers in understanding disease mechanisms and identifying potential therapeutic targets. The compound's role in modulating enzyme activity can provide insights into metabolic disorders and other health conditions .

Analytical Chemistry

Detection and Quantification Techniques

The compound is employed in analytical chemistry for developing techniques such as chromatography. These methods are essential for the precise detection and quantification of various substances in complex mixtures, which is critical in both research and quality control settings .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Drug synthesis | Key intermediate for drugs targeting neurological disorders |

| Cancer treatment | Inhibitors of tryptophan 2,3-dioxygenase affecting tumor microenvironments | |

| Agricultural Chemistry | Agrochemical formulation | Enhances efficacy of pesticides against pests |

| Material Science | Advanced materials development | Improves durability and performance of polymers and coatings |

| Biochemical Research | Enzyme interaction studies | Aids understanding of disease mechanisms |

| Analytical Chemistry | Detection techniques | Used in chromatography for substance quantification |

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the pyrazole ring play crucial roles in binding to the target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperidine and Piperazine Derivatives

| Property | Piperidine Derivative (Target Compound) | Piperazine Derivative (Compound II) |

|---|---|---|

| Ring Conformation | Chair | Chair |

| Dominant Crystal Contact | H⋯H (67.5%) | H⋯H (65.9%) |

| Packing Motif | Chains along b-axis | Ribbons along b-axis |

| Dihedral Angle (Quinoline vs. Phenyl) | 67.68° | 69.47° |

Substituent Effects: Bromo vs. Other Halogens

The bromine atom in 3-(4-bromo-1H-pyrazol-3-yl)piperidine significantly influences reactivity and bioactivity. Comparisons include:

Table 2: Impact of Substituents on Key Properties

| Compound | Substituent | LogP | Electrophilicity | Metabolic Stability |

|---|---|---|---|---|

| This compound | Br | 1.8 | High | Moderate |

| 4-[4-Bromo-1-(2-chloroethyl)-...]pyridine | Br, Cl, CH3 | 2.5 | Very High | Low |

| 3-(Piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine | None | 1.2 | Low | High |

Pharmacological Activity: Comparison with FAAH Inhibitors

The bromine substituent in the target compound may hinder binding to FAAH’s catalytic triad compared to smaller substituents (e.g., methyl or methoxy groups) in optimized inhibitors .

Key Research Findings

- Crystallographic Stability : Piperidine-based bromopyrazoles exhibit superior thermal stability (decomposition >200°C) compared to piperazine analogs, attributed to stronger dispersion forces in crystal lattices .

- Biological Selectivity : Bromine’s steric and electronic effects reduce off-target binding in kinase assays compared to nitro or methylthio-substituted analogs .

Biological Activity

3-(4-Bromo-1H-pyrazol-3-yl)piperidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHBrN, with a molecular weight of approximately 244.13 g/mol. The unique structure combines a piperidine ring with a 4-bromo-1H-pyrazole moiety, which contributes to its distinct chemical and biological properties. The bromine atom enhances the reactivity and potential for diverse applications in drug development and materials science .

Research indicates that this compound acts primarily as an inhibitor of various enzymes and receptors. Its mechanism typically involves binding to specific active sites on target proteins, thereby modulating their activity. This property makes it a candidate for targeting diseases such as cancer and inflammation .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. In vitro assays revealed that the compound exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, it demonstrated IC values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be effective against strains such as E. coli and Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of this compound against structurally similar compounds. The following table summarizes key findings:

| Compound Name | Similarity | Unique Features | CDK2 IC (µM) | CDK9 IC (µM) |

|---|---|---|---|---|

| 1-Methyl-4-bromopyrazole | 0.85 | Lacks the piperidine moiety | Not reported | Not reported |

| 4-Bromo-1H-pyrazole | 0.80 | Simpler structure without piperidine | Not reported | Not reported |

| 1-(4-Bromo-1H-pyrazol-3-yl)piperidine | 0.90 | Different substitution pattern on pyrazole | Not reported | Not reported |

| This compound | N/A | Unique combination enhancing reactivity | 0.36 | 1.8 |

This table illustrates that while several compounds exhibit similar structural features, none match the specific biological activities associated with this compound.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in treating various conditions:

- Cancer Treatment : A study demonstrated that treatment with this compound led to decreased viability in HeLa cells, suggesting its efficacy in cervical cancer therapy .

- Inflammation : Another investigation indicated that the compound effectively reduced inflammatory markers in animal models, supporting its use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-Bromo-1H-pyrazol-3-yl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via acylation reactions of piperidine precursors with brominated pyrazole intermediates. For example, spiro-piperidine derivatives are synthesized by reacting 1-benzyl-4-piperidone with acylating agents under reflux conditions in anhydrous solvents (e.g., dichloromethane or THF). Yields (>90%) are achieved by controlling stoichiometric ratios (1:1.2 for acylating agent:piperidine) and using catalysts like DMAP (4-dimethylaminopyridine). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹, N-H in pyrazole at ~3400 cm⁻¹).

- GC-MS : Detects molecular ion peaks (though intensity may be low; ~0.5–8% abundance) and fragmentation patterns. For derivatives, derivatization (e.g., silylation) improves volatility .

- ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyrazole protons at δ 7.0–8.5 ppm). Use deuterated solvents (CDCl₃ or DMSO-d₆) and 2D techniques (COSY, HSQC) for ambiguous signals .

Advanced Research Questions

Q. How can computational chemistry be integrated to design novel derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties, steric effects, and reaction pathways. For example:

- Reaction Path Search : Identify low-energy intermediates for acylation or Suzuki coupling using pyrazole bromine as a reactive site .

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) by aligning substituents with hydrophobic pockets. Tools like AutoDock Vina or Schrödinger Suite optimize lead compounds .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

- Methodological Answer : Scaling from lab to pilot scale requires:

- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce byproducts (e.g., overalkylation).

- Process Control : Implement PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor reaction progress and adjust parameters (temperature, pH) dynamically .

- Separation Optimization : Replace column chromatography with crystallization (solvent: antisolvent ratio 1:3) or membrane filtration for cost-effective purification .

Q. How can researchers resolve contradictions in spectral data (e.g., low molecular ion intensity in GC-MS) for this compound?

- Methodological Answer :

- Alternative Ionization Methods : Use ESI-MS (electrospray ionization) or MALDI-TOF to enhance ionizability of polar intermediates.

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns (e.g., Br’s ¹⁷⁹Br/⁸¹Br doublet) with accuracy <5 ppm.

- Cross-Validation : Combine NMR (e.g., ¹H-¹⁵N HMBC) with X-ray crystallography to confirm bond connectivity and stereochemistry .

Q. What strategies are effective for designing analogs with improved bioactivity while minimizing toxicity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the bromine atom with CF₃ or CN groups to enhance metabolic stability.

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the piperidine nitrogen to improve solubility.

- ADMET Modeling : Predict pharmacokinetics (e.g., CYP450 inhibition) using software like ADMET Predictor or SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.